molecular formula C18H11N3O4S B3748222 3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide

3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide

Cat. No.: B3748222
M. Wt: 365.4 g/mol
InChI Key: QJSXLFKVFQMYSH-UHFFFAOYSA-N
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Description

3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, and a dibenzo[b,f]oxepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the dibenzo[b,f]oxepine core, followed by the introduction of the nitro group and the thiazole ring. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide involves its interaction with specific molecular targets. The nitro group and thiazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(1,3-thiazol-2-yl)dibenzo[b,f]oxepine-1-carboxamide is unique due to its combination of a dibenzo[b,f]oxepine core with a nitro group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-nitro-N-(1,3-thiazol-2-yl)benzo[b][1]benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-17(20-18-19-7-8-26-18)14-9-12(21(23)24)10-16-13(14)6-5-11-3-1-2-4-15(11)25-16/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSXLFKVFQMYSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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